molecular formula C10H10ClN3O2 B11869985 6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate

6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate

Cat. No.: B11869985
M. Wt: 239.66 g/mol
InChI Key: FSJGUKNLEWLUQV-UHFFFAOYSA-N
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Description

6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The pyrazolo[1,5-a]pyrimidine core can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as sodium hydride.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of 6-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate or 6-thio-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate.

    Oxidation Reactions: Formation of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

    Reduction Reactions: Formation of dihydro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate.

Scientific Research Applications

6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Explored for its anticancer properties due to its ability to interfere with cellular signaling pathways.

    Industry: Utilized in the development of novel materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In the context of kinase inhibition, it may interfere with the phosphorylation process, thereby disrupting cellular signaling pathways. The presence of the chlorine and acetate groups enhances its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine
  • 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
  • 3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Uniqueness

6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate is unique due to the presence of the acetate group, which can influence its solubility and reactivity. Additionally, the chlorine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis. Its distinct structure also contributes to its specific biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

(6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl) acetate

InChI

InChI=1S/C10H10ClN3O2/c1-5-10(11)6(2)14-8(12-5)4-9(13-14)16-7(3)15/h4H,1-3H3

InChI Key

FSJGUKNLEWLUQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC(=NN12)OC(=O)C)C)Cl

Origin of Product

United States

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